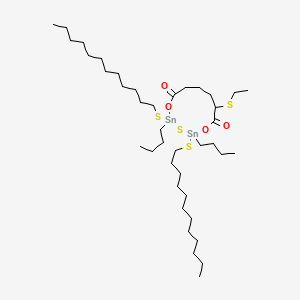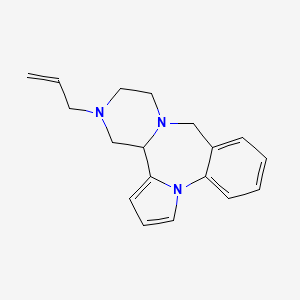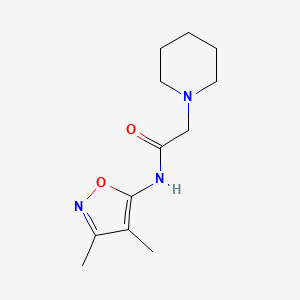
Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium 2-[[2-hydroxy-3-[[(3-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s unique structure allows it to interact with light in specific ways, making it valuable for creating vivid and stable colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2-[[2-hydroxy-3-[[(3-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate typically involves a multi-step process The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthol derivative The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that can handle the exothermic nature of the reactions involved. The process is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
Calcium 2-[[2-hydroxy-3-[[(3-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines and other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically produces aromatic amines.
科学的研究の応用
Calcium 2-[[2-hydroxy-3-[[(3-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in various assays.
Industry: Utilized in the production of high-quality pigments for textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light. This property is due to the presence of the azo group, which forms a conjugated system with the aromatic rings. The molecular targets and pathways involved include interactions with light-absorbing molecules and potential binding to specific proteins or enzymes in biological systems.
類似化合物との比較
Similar Compounds
- Calcium 2-[[2-hydroxy-3-[[(4-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate
- Calcium 2-[[2-hydroxy-3-[[(2-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate
Uniqueness
Calcium 2-[[2-hydroxy-3-[[(3-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate is unique due to its specific nitrophenyl substitution pattern, which influences its color properties and reactivity. This makes it particularly valuable in applications requiring precise color characteristics and stability.
特性
CAS番号 |
83863-53-0 |
|---|---|
分子式 |
C54H34CaN8O14S2 |
分子量 |
1123.1 g/mol |
IUPAC名 |
calcium;2-[[2-hydroxy-3-[(3-nitrophenyl)carbamoyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C27H18N4O7S.Ca/c2*32-25-22(27(33)28-18-8-5-9-19(15-18)31(34)35)14-17-7-2-3-10-20(17)24(25)30-29-23-13-12-16-6-1-4-11-21(16)26(23)39(36,37)38;/h2*1-15,32H,(H,28,33)(H,36,37,38);/q;;+2/p-2 |
InChIキー |
SMOIIDYJANEKNQ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


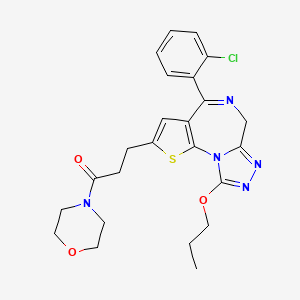


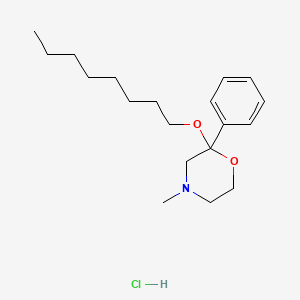
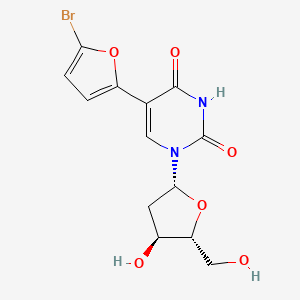
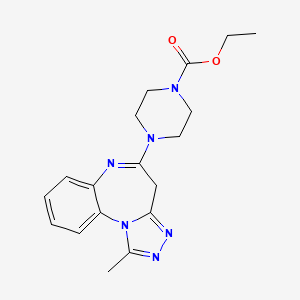
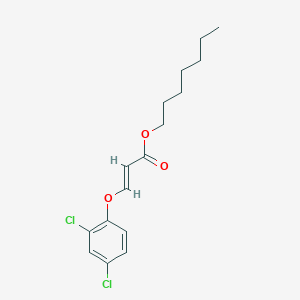
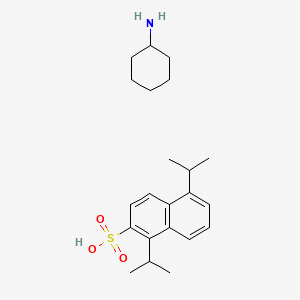
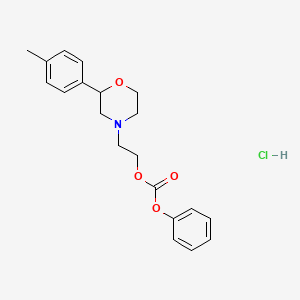
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
